2,5-dichloro-N-(2-chlorophenyl)benzamide
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Overview
Description
2,5-Dichloro-N-(2-chlorophenyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of three chlorine atoms attached to the benzene rings, making it a dichlorobenzamide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-chlorophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base. The reaction is usually carried out in a solvent such as N,N′-dimethylformamide at a temperature of around 60°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzamides depending on the substituent introduced.
Hydrolysis: 2,5-dichlorobenzoic acid and 2-chloroaniline.
Scientific Research Applications
2,5-Dichloro-N-(2-chlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,5-Dichloro-N-(2-chlorophenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions on the benzene rings can affect the compound’s ability to interact with biological targets and undergo chemical reactions .
Properties
Molecular Formula |
C13H8Cl3NO |
---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |
InChI Key |
QBHHYPHQULUKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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